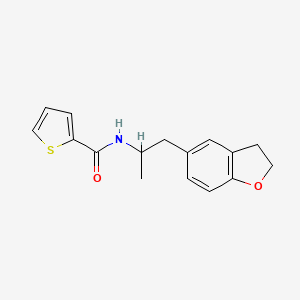

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-11(17-16(18)15-3-2-8-20-15)9-12-4-5-14-13(10-12)6-7-19-14/h2-5,8,10-11H,6-7,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTTYRBYIGYMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the benzofuran ring, followed by the introduction of the thiophene moiety through coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle the complex reaction steps.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the thiophene ring or the benzofuran moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity or material properties.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide has several scientific research applications:

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways involved in diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Substituted Dihydrobenzofuran Derivatives

- 6-APDB (1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine): Lacks the thiophene-carboxamide group, instead featuring a primary amine.

5-MAPDB (1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) :

Thiophene-Carboxamide Derivatives

- 5-(4,5-Bis(4-(Diphenylamino)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6b): Shares a thiophene-carboxaldehyde backbone but incorporates bulky diphenylamino groups. Exhibits a lower melting point (75–80°C vs. >120°C for the target compound), suggesting reduced crystallinity due to steric hindrance . The extended π-system in 6b enhances absorption in the visible spectrum, making it suitable for optoelectronic applications, unlike the target compound .

Table 1: Key Properties of Selected Analogues

*Hypothetical data inferred from structurally similar compounds in and .

Electronic and Pharmacological Considerations

- Computational tools like Multiwfn could quantify this by analyzing molecular electrostatic potentials or frontier orbitals .

- Pharmacological Implications :

- Carboxamide derivatives generally exhibit reduced CNS activity compared to primary amines (e.g., 6-APDB) due to decreased blood-brain barrier penetration. However, they may show enhanced binding to peripheral targets like enzymes or transporters .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide is a compound that combines a benzofuran moiety with a thiophene structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Benzofuran Moiety : Known for its diverse biological activities.

- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

Molecular Formula

The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Properties

Research indicates that compounds similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide exhibit significant anticancer activities. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through intrinsic pathways, involving the release of cytochrome c and activation of caspases .

- In vitro Studies : Compounds with similar structures have shown promising results against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). IC50 values for related compounds range from 3.35 to 16.79 µM .

Antimicrobial Activity

The benzofuran and thiophene components are known for their antimicrobial properties. Studies have demonstrated that derivatives of benzofuran can inhibit the growth of both gram-positive and gram-negative bacteria. The specific activity of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide against microbial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.

Other Pharmacological Effects

- Anti-inflammatory Activity : Some studies suggest that similar compounds may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The presence of the benzofuran moiety is associated with antioxidant activity, which can protect cells from oxidative stress.

Synthesis and Evaluation

A study focused on synthesizing derivatives of benzofuran and evaluating their biological activities found that certain modifications to the structure enhanced anticancer effects significantly. For example, introducing different substituents on the benzofuran ring improved selectivity for cancer cells while minimizing toxicity to normal cells .

Comparative Analysis Table

| Compound | Biological Activity | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 4.87 | MDA-MB-231 |

| Compound B | Antimicrobial | Not specified | Staphylococcus aureus |

| N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide | Potentially anticancer | TBD | TBD |

The mechanism through which N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide exerts its effects likely involves:

- Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors involved in cell proliferation or apoptosis.

- Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in cancerous cells by activating intrinsic apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.